molecular formula C7H9IN2O2 B3377830 Methyl 1-ethyl-4-iodo-1H-pyrazole-5-carboxylate CAS No. 1354704-69-0

Methyl 1-ethyl-4-iodo-1H-pyrazole-5-carboxylate

Cat. No. B3377830
CAS RN: 1354704-69-0
M. Wt: 280.06
InChI Key: GQPJLHQOQGCXHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyrazole derivatives has been extensively studied. A common method involves the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates. These intermediates can then be oxidized to form a variety of pyrazoles . Another method involves the reaction of acetylenic ketones with methylhydrazine or aryl hydrazines to produce pyrazoles .


Chemical Reactions Analysis

Pyrazole derivatives can undergo a variety of chemical reactions. For example, they can participate in [3 + 2] cycloaddition reactions with terminal alkynes to form new pyrazoles . They can also undergo oxidation reactions to form a variety of pyrazole derivatives .

Scientific Research Applications

Structural and Spectral Investigations

Pyrazole derivatives, such as 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, have been subject to structural and spectral analyses, combining experimental and theoretical studies. These investigations involve NMR, FT-IR spectroscopy, thermo gravimetric analysis, and X-ray diffraction techniques, providing insights into the molecular and crystal structures of these compounds. Such studies are crucial for understanding the electronic and geometric properties, which are fundamental for designing materials with specific functionalities (Viveka et al., 2016).

Synthesis and Characterization

The synthesis of pyrazole esters, like ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, involves multi-component condensation reactions. These syntheses are followed by detailed characterization using techniques such as single crystal X-ray diffraction, which helps in confirming the structure of the synthesized compounds. This process is vital for the development of new compounds with potential applications in pharmaceuticals and materials science (Viveka et al., 2016).

Biological Applications

Certain pyrazole derivatives exhibit biological activities, such as fungicidal and plant growth regulation. For example, ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate has been synthesized and its structure determined to show potential in these areas. The biological activities of such compounds make them of interest for agricultural and pharmaceutical applications (Minga, 2005).

Novel Syntheses and Potential Applications

Research on pyrazole derivatives also includes the development of novel synthesis methods for complex structures, such as pyrazolo[3,4-b]pyridines. These syntheses are significant for creating new molecules that could have unique properties suitable for advanced materials or therapeutic agents (Ghaedi et al., 2015).

Future Directions

Pyrazole derivatives have garnered substantial interest from researchers due to their diverse biological activities and potential applications in various sectors of the chemical industry, including medicine and agriculture . Future research will likely continue to explore the synthesis of new pyrazole derivatives and their potential applications .

properties

IUPAC Name

methyl 2-ethyl-4-iodopyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9IN2O2/c1-3-10-6(7(11)12-2)5(8)4-9-10/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQPJLHQOQGCXHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)I)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1-ethyl-4-iodo-1H-pyrazole-5-carboxylate
Reactant of Route 2
Methyl 1-ethyl-4-iodo-1H-pyrazole-5-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 1-ethyl-4-iodo-1H-pyrazole-5-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 1-ethyl-4-iodo-1H-pyrazole-5-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 1-ethyl-4-iodo-1H-pyrazole-5-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 1-ethyl-4-iodo-1H-pyrazole-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.